Methyl 2-((3-bromophenyl)(methyl)amino)acetate
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Overview
Description
Methyl 2-((3-bromophenyl)(methyl)amino)acetate is an organic compound with a complex structure that includes a bromophenyl group, a methyl group, and an amino acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-bromophenyl)(methyl)amino)acetate typically involves the reaction of 3-bromophenylamine with methyl bromoacetate in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-bromophenyl)(methyl)amino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Methyl 2-((3-bromophenyl)(methyl)amino)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-((3-bromophenyl)(methyl)amino)acetate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-bromophenyl)acetate
- Methyl (S)-2-amino-2-(3-bromophenyl)acetate hydrochloride
- Methyl 2-[(3-bromophenyl)amino]acetate
Uniqueness
Methyl 2-((3-bromophenyl)(methyl)amino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
methyl 2-(3-bromo-N-methylanilino)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-12(7-10(13)14-2)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 |
InChI Key |
YRJXXKHDTRVALJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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